molecular formula C20H31ClN2O6 B4144433 1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid

1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid

Cat. No.: B4144433
M. Wt: 430.9 g/mol
InChI Key: UCOYHNMQEKJJMY-UHFFFAOYSA-N
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Description

1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with ethyl and ethoxy groups, along with a phenoxy group containing a chlorine atom. The oxalate salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-ethylphenol with ethylene oxide under basic conditions to form 2-(4-chloro-3-ethylphenoxy)ethanol.

    Etherification: The phenoxy intermediate is then reacted with another equivalent of ethylene oxide to form 2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethanol.

    Piperazine Substitution: The final step involves the reaction of 2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethanol with 4-ethylpiperazine under acidic conditions to form the desired compound.

    Oxalate Formation: The compound is then converted to its oxalate salt by reacting with oxalic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can undergo oxidation to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate
  • 1-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-4-ethylpiperazine oxalate

Comparison:

  • Structural Differences: The presence of different substituents (e.g., chlorine vs. bromine) on the phenoxy group.
  • Unique Properties: 1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid may exhibit unique biological activities and chemical reactivity due to its specific substituents.

Properties

IUPAC Name

1-[2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29ClN2O2.C2H2O4/c1-3-16-15-17(5-6-18(16)19)23-14-13-22-12-11-21-9-7-20(4-2)8-10-21;3-1(4)2(5)6/h5-6,15H,3-4,7-14H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOYHNMQEKJJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCOCCN2CCN(CC2)CC)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 2
1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 3
1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 4
1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 5
1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[2-[2-(4-Chloro-3-ethylphenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid

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